molecular formula C15H15NO4 B2918478 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid CAS No. 662154-28-1

2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

Cat. No. B2918478
M. Wt: 273.288
InChI Key: ZUJFOJPVRRGGKE-UHFFFAOYSA-N
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Description

“2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C15H15NO4 . It is also known by other names such as “2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid” and "2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetate" .


Synthesis Analysis

The synthesis of pyrrole derivatives involves the functionalization of the pyrrole ring. A substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . The pyrrole ring in this compound is substituted with a formyl group at position 3 and a phenoxyacetic acid group at position 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid” include a molecular weight of 273.28 g/mol, a topological polar surface area of 68.5 Ų, and a complexity of 352 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pyrrole Compounds Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with alternating double bonds. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Applications Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Pharmaceuticals The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Agrochemicals Pyrrole derivatives are also used in agrochemicals .

Dyestuff Pyrrole derivatives are used in dyestuff .

Synthesis The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .

properties

IUPAC Name

2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-7-12(8-17)11(2)16(10)13-3-5-14(6-4-13)20-9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJFOJPVRRGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC(=O)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

CAS RN

662154-28-1
Record name 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
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